[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2503208-13-5
VCID: VC5500957
InChI: InChI=1S/C7H12F3N.ClH/c1-6(4-11)2-5(3-6)7(8,9)10;/h5H,2-4,11H2,1H3;1H
SMILES: CC1(CC(C1)C(F)(F)F)CN.Cl
Molecular Formula: C7H13ClF3N
Molecular Weight: 203.63

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride

CAS No.: 2503208-13-5

Cat. No.: VC5500957

Molecular Formula: C7H13ClF3N

Molecular Weight: 203.63

* For research use only. Not for human or veterinary use.

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride - 2503208-13-5

Specification

CAS No. 2503208-13-5
Molecular Formula C7H13ClF3N
Molecular Weight 203.63
IUPAC Name [1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride
Standard InChI InChI=1S/C7H12F3N.ClH/c1-6(4-11)2-5(3-6)7(8,9)10;/h5H,2-4,11H2,1H3;1H
Standard InChI Key JAKFZZDHNPMSSR-UHFFFAOYSA-N
SMILES CC1(CC(C1)C(F)(F)F)CN.Cl

Introduction

Structural and Molecular Characteristics

The molecular architecture of [1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride comprises a four-membered cyclobutane ring with two distinct substituents: a methyl group at position 1 and a trifluoromethyl (-CF₃) group at position 3. The methanamine (-CH₂NH₂) side chain, protonated as a hydrochloride salt, enhances solubility and stability for experimental handling. Key molecular parameters include:

PropertyValue
Molecular FormulaC₇H₁₃ClF₃N
Molecular Weight203.63 g/mol
SMILES NotationCC1(CC(C1)C(F)(F)F)CN.Cl
IUPAC Name[1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine; hydrochloride

The trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. This structural motif is increasingly valued in drug design for its ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability.

Synthesis and Preparation

Synthesis of [1-methyl-3-(trifluoromethyl)cyclobutyl]methanamine hydrochloride typically involves multi-step organic reactions. While exact protocols are proprietary, general methodologies can be inferred from analogous compounds:

  • Cyclobutane Ring Formation: Cycloaddition or ring-closing metathesis reactions construct the cyclobutane core. For example, [2+2] photocycloaddition of alkenes may yield the strained ring system.

  • Substituent Introduction: The trifluoromethyl group is introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃ or CF₃Cu. Methylation at position 1 is achieved through alkylation or Grignard reactions .

  • Amine Functionalization: Reductive amination or Gabriel synthesis installs the methanamine moiety. Final protonation with HCl yields the hydrochloride salt.

Critical parameters such as temperature, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) are optimized to maximize yield and purity. Industrial-scale production faces challenges due to the cyclobutane ring’s inherent strain, necessitating precise reaction control .

Physicochemical Properties

Experimental and computed properties of the compound include:

PropertyValue/Description
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMSO, DMF)
LogP (Octanol-Water)Estimated ~1.2 (moderate lipophilicity)
pKa (Amine)~8.5 (weak base)
StabilityStable under inert conditions; hygroscopic

The trifluoromethyl group significantly lowers the compound’s basicity compared to non-fluorinated analogs, altering its interaction with biological targets. Differential scanning calorimetry (DSC) studies of similar cyclobutylamines reveal melting points between 150–200°C, suggesting thermal stability suitable for storage .

Applications in Pharmaceutical Research

Medicinal Chemistry

The compound’s unique structure makes it a versatile intermediate in drug discovery:

  • Bioisostere Development: The -CF₃ group often replaces -CH₃ or -Cl in lead optimization to enhance metabolic resistance and binding affinity .

  • Central Nervous System (CNS) Agents: Structural analogs demonstrate activity at serotonin and dopamine receptors, suggesting potential in treating neurological disorders.

  • Enzyme Inhibition: Cyclobutylamine derivatives act as inhibitors for kinases and proteases, with the rigid ring system enforcing specific conformational constraints .

Hazard CategoryGHS Classification
Acute Oral ToxicityHarmful (H302)
Skin IrritationCauses irritation (H315)
Eye DamageSerious irritation (H319)
Respiratory ToxicityMay cause irritation (H335)

Recommended precautions include:

  • Use of nitrile gloves, goggles, and fume hoods during handling.

  • Storage in airtight containers at 2–8°C under nitrogen atmosphere to prevent degradation .

Comparison with Structural Analogs

A comparative analysis of related cyclobutylamine hydrochlorides reveals structure-activity trends:

Compound (CAS)SubstituentsMolecular WeightKey Applications
2503208-13-5 (Target)1-CH₃, 3-CF₃203.63CNS drug candidates
1803604-67-2 1-CF₃217.66Enzyme inhibition
2243513-08-6 3-CF₃ (different stereochem)217.66Kinase inhibitors

The 1-methyl-3-CF₃ substitution pattern in the target compound provides optimal steric bulk for receptor binding while maintaining synthetic accessibility compared to bis-substituted analogs.

Future Research Directions

Emerging opportunities include:

  • Stereoselective Synthesis: Exploring cis/trans isomer effects on biological activity.

  • Proteolysis-Targeting Chimeras (PROTACs): Leveraging the cyclobutane scaffold as a linker in targeted protein degradation.

  • In Vivo Toxicology: Systematic studies to establish NOAEL (No Observed Adverse Effect Level) for preclinical development.

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